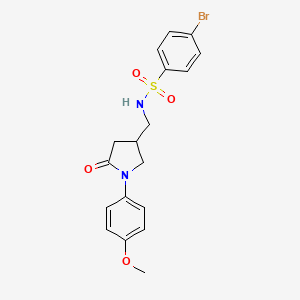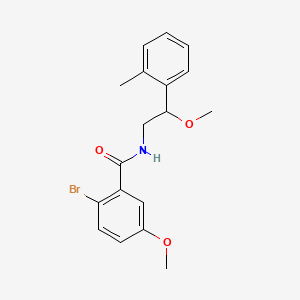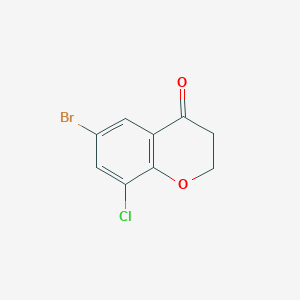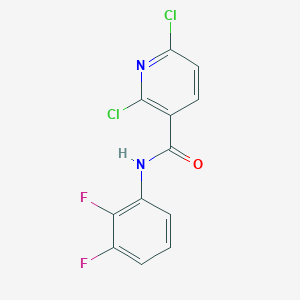![molecular formula C13H14N4O3S B2379982 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 730947-87-2](/img/structure/B2379982.png)
4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds like this are often found in various drugs and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzoic acid moiety, a 1,2,4-triazole ring, and a sulfanyl group. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Chemical Synthesis and Structure Analysis
4-Methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid and its derivatives have been a subject of interest in chemical synthesis. Maliszewska-Guz et al. (2005) explored the cyclization of related thiosemicarbazides to form triazole and thiadiazole derivatives, examining their molecular structures through X-ray analysis (Maliszewska-Guz et al., 2005). Similarly, Dinesh (2013) synthesized two benzoic acids, including a compound related to this compound, and analyzed their crystal structures and non-covalent interactions (Dinesh, 2013).
Pharmacological Properties
In pharmacology, compounds related to this compound have been investigated for various biological activities. Wujec et al. (2011) studied the antiviral and virucidal activities of related acetamide derivatives against human adenovirus and ECHO-9 virus (Wujec et al., 2011). Also, Shkoor et al. (2021) synthesized a series of derivatives to evaluate their antiproliferative and antilipolytic activities, with potential implications in obesity-related colorectal cancer (Shkoor et al., 2021).
Antimicrobial Activities
These compounds have also been tested for antimicrobial properties. Mange et al. (2013) synthesized a series of Schiff bases to evaluate their antibacterial and antifungal activities (Mange et al., 2013). Similarly, Singh et al. (2010) prepared triazole derivatives and screened them for antibacterial activity against various pathogens (Singh et al., 2010).
properties
IUPAC Name |
4-methyl-3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-3-4-9(12(19)20)5-10(8)15-11(18)6-21-13-16-14-7-17(13)2/h3-5,7H,6H2,1-2H3,(H,15,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWVDFQQNOTSIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CSC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

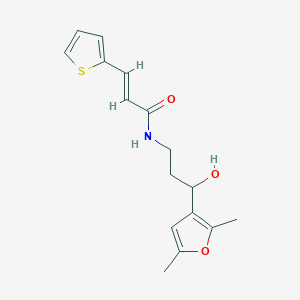
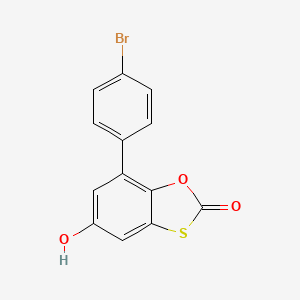
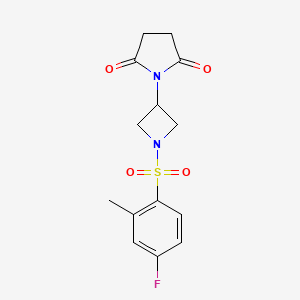
![1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2379904.png)
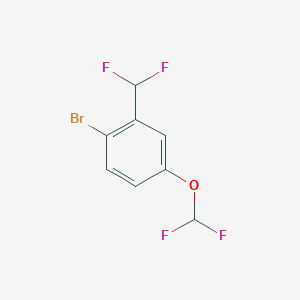
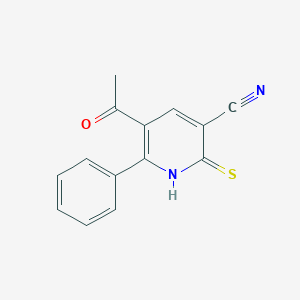
![Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B2379907.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2379909.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
